Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-
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Overview
Description
Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]- is a complex organic compound that features a benzoic acid core substituted with a fluorine atom and a propylamino group linked to a phenylethynylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]- typically involves multiple steps, starting with the preparation of the benzoic acid derivative The fluorination of benzoic acid can be achieved using electrophilic fluorinating agents such as Selectfluor
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the phenylethynyl group can facilitate interactions with hydrophobic pockets. The propylamino group may participate in hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- Benzoic acid, 2-fluoro-
- Benzoic acid, 4-fluoro-
- 5-Fluoro-2-methylbenzoic acid
Comparison: Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]- is unique due to the combination of its fluorine substitution and the presence of the phenylethynyl and propylamino groups. This structural complexity imparts distinct chemical and biological properties, setting it apart from simpler fluorinated benzoic acids.
Properties
CAS No. |
866932-48-1 |
---|---|
Molecular Formula |
C25H22FNO2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-fluoro-5-[[4-(2-phenylethynyl)phenyl]methyl-propylamino]benzoic acid |
InChI |
InChI=1S/C25H22FNO2/c1-2-16-27(22-14-15-24(26)23(17-22)25(28)29)18-21-12-10-20(11-13-21)9-8-19-6-4-3-5-7-19/h3-7,10-15,17H,2,16,18H2,1H3,(H,28,29) |
InChI Key |
SIBCMFCOOLHFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC(=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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